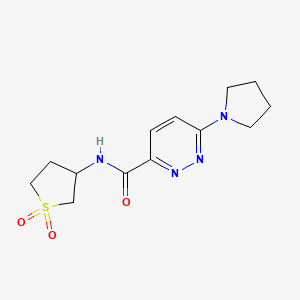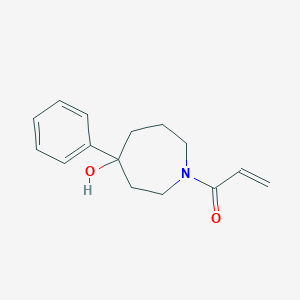
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine, also known as MBNP, is a chemical compound that has been widely studied in the field of medicinal chemistry. MBNP belongs to the class of bis-benzoyl-piperazines, which are known for their ability to inhibit the activity of enzymes such as DNA topoisomerases.
Mechanism of Action
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine is a potent inhibitor of DNA topoisomerase II. It binds to the enzyme and prevents it from carrying out its normal function of breaking and rejoining DNA strands during replication and transcription. This results in the accumulation of DNA damage, which triggers cell death pathways. 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to DNA damage.
Biochemical and Physiological Effects
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest in the G2/M phase, which is the stage of the cell cycle where DNA replication and cell division occur. 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has also been found to inhibit the growth of cancer cells by inducing oxidative stress and disrupting mitochondrial function. Additionally, 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine is its potency as an anticancer agent. It has been found to be effective at low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has some limitations for lab experiments. It is a highly toxic compound, and care must be taken when handling it. Additionally, it has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine. One area of interest is the development of new synthetic methods for 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine and related compounds. This could lead to the discovery of more potent and selective inhibitors of DNA topoisomerase II. Another area of interest is the investigation of the mechanism of action of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine. This could provide insight into the molecular pathways that are involved in the induction of cell death by 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine. Finally, there is potential for the development of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine as a therapeutic agent for the treatment of cancer and other diseases. Clinical trials will be necessary to determine the safety and efficacy of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine in humans.
Synthesis Methods
The synthesis of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine involves the reaction of 2-methylpiperazine with 4-nitrobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification by column chromatography. The purity of the product can be confirmed by NMR and mass spectrometry.
Scientific Research Applications
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has been found to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
[3-methyl-4-(4-nitrobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c1-13-12-20(18(24)14-2-6-16(7-3-14)22(26)27)10-11-21(13)19(25)15-4-8-17(9-5-15)23(28)29/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJAZVIELSRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)

![N-(4-chlorobenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2973801.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)


![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)
